N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a triazolophthalazine moiety linked to a dimethoxyphenyl group via a sulfanyl bridge. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolophthalazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and aromatic aldehydes.
Introduction of the Sulfanyl Bridge: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Attachment of the Dimethoxyphenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl moiety to the triazolophthalazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies involving molecular docking, binding assays, and cellular assays would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide: can be compared with other acetamide derivatives, triazolophthalazine derivatives, and sulfanyl-containing compounds.
Uniqueness
- The unique combination of the triazolophthalazine core, dimethoxyphenyl group, and sulfanyl bridge distinguishes this compound from others. This unique structure may confer specific biological activities or chemical reactivity that is not observed in similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-32-17-12-13-20(21(14-17)33-2)26-22(31)15-34-25-28-27-24-19-11-7-6-10-18(19)23(29-30(24)25)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGZLFBFHPWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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